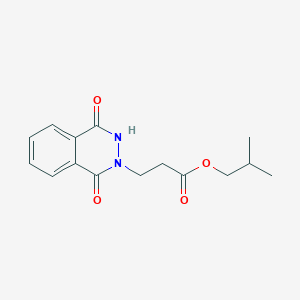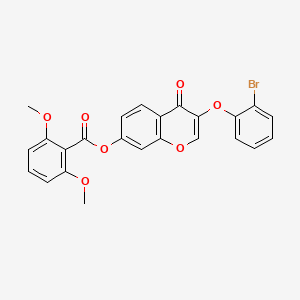
3-(1,4-Dioxo-3,4-dihydro-1H-phthalazin-2-yl)-propionic acid isobutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-ジオキソ-3,4-ジヒドロ-1H-フタラジン-2-イル)-プロピオン酸イソブチルエステルは、その独特の化学構造と性質で知られる複雑な有機化合物です。この化合物は、窒素原子を含む二環式構造を特徴とするフタラジノンファミリーに属します。
準備方法
合成経路と反応条件
3-(1,4-ジオキソ-3,4-ジヒドロ-1H-フタラジン-2-イル)-プロピオン酸イソブチルエステルの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、無水フタル酸をヒドラジンと縮合させてフタラジノンを生成し、続いてイソブチルアルコールでエステル化することです。反応条件は、多くの場合、高収率と純度を確保するために、触媒、制御された温度、および特定の溶媒の使用を必要とします。
工業的製造方法
工業環境では、この化合物の製造には、効率とスケーラビリティを最適化するために、大型反応器と連続フロープロセスが使用される場合があります。反応パラメータを監視および制御するための自動システムの使用は、最終製品の一貫性と品質を維持するために重要です。
化学反応解析
反応の種類
3-(1,4-ジオキソ-3,4-ジヒドロ-1H-フタラジン-2-イル)-プロピオン酸イソブチルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の酸素含有官能基を導入する可能性があります。
還元: この反応は、化合物を対応するアルコールまたはアミン誘導体まで還元する可能性があります。
置換: この反応は、多くの場合、求核試薬または求電子試薬を使用して、1つの官能基を別の官能基に置き換える可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどがあります。
還元: 一般的な試薬には、無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどがあります。
置換: 一般的な試薬には、塩素またはアルキル化剤などがあり、塩基または酸触媒の存在下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
科学研究への応用
3-(1,4-ジオキソ-3,4-ジヒドロ-1H-フタラジン-2-イル)-プロピオン酸イソブチルエステルは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性について調査されています。
医学: その潜在的な治療効果と、創薬のためのリード化合物として調査されています。
工業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されています。
化学反応の分析
Types of Reactions
2-METHYLPROPYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Utilized in the production of advanced materials.
Chemical Manufacturing: Intermediate in the production of other chemicals.
作用機序
3-(1,4-ジオキソ-3,4-ジヒドロ-1H-フタラジン-2-イル)-プロピオン酸イソブチルエステルの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合し、その活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
フタラジノン: 同様の二環式構造を持つ親化合物。
無水フタル酸: フタラジノン誘導体の合成に使用される前駆体。
酢酸イソブチル: 異なる官能基を持つ関連するエステル。
独自性
3-(1,4-ジオキソ-3,4-ジヒドロ-1H-フタラジン-2-イル)-プロピオン酸イソブチルエステルは、官能基と構造的特徴の特定の組み合わせにより、独特です。
特性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
2-methylpropyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)9-21-13(18)7-8-17-15(20)12-6-4-3-5-11(12)14(19)16-17/h3-6,10H,7-9H2,1-2H3,(H,16,19) |
InChIキー |
FYSAURHXTGAFFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11638324.png)
![(7Z)-3-(3-acetylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11638327.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638334.png)
![1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11638346.png)

![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638354.png)
![ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11638362.png)

![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11638375.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11638380.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11638386.png)

![2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11638394.png)
![N-(1H-benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11638401.png)
